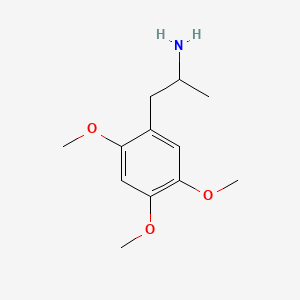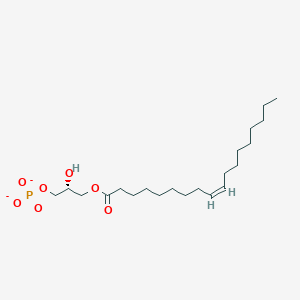
1-Oleoyl-sn-glycero-3-phosphate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oleoyl-sn-glycero-3-phosphate(2-) is a 1-acyl-sn-glycerol 3-phosphate obtained by deprotonation of the phosphate OH groups of 1-oleoyl-sn-glycero-3-phosphate . It is a significant compound in the field of biochemistry and lipid research due to its role as a human metabolite and its involvement in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oleoyl-sn-glycero-3-phosphate(2-) can be synthesized through the esterification of glycerol-3-phosphate with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The product is then purified through techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of 1-Oleoyl-sn-glycero-3-phosphate(2-) often involves enzymatic methods using lipases to catalyze the esterification reaction. This method is preferred due to its specificity and mild reaction conditions, which help in obtaining a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Oleoyl-sn-glycero-3-phosphate(2-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphatidic acids.
Reduction: Reduction reactions can convert it into diacylglycerol.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Phosphatidic acids.
Reduction: Diacylglycerol.
Substitution: Various substituted glycerophosphates.
Scientific Research Applications
1-Oleoyl-sn-glycero-3-phosphate(2-) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids.
Biology: Plays a role in cell signaling and membrane dynamics.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the production of liposomes and other lipid-based delivery systems
Mechanism of Action
1-Oleoyl-sn-glycero-3-phosphate(2-) exerts its effects primarily through its role as a lipid signaling molecule. It activates specific receptors on the cell surface, leading to a cascade of intracellular events that regulate various cellular processes such as proliferation, differentiation, and apoptosis . The molecular targets include lysophosphatidic acid receptors, which are involved in the regulation of calcium ion concentration and other signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Oleoyl-sn-glycerol 3-phosphate: Similar in structure but differs in the degree of phosphorylation.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate: Contains a palmitoyl group in addition to the oleoyl group.
1,2-Dioleoyl-sn-glycero-3-phosphate: Contains two oleoyl groups instead of one
Uniqueness
1-Oleoyl-sn-glycero-3-phosphate(2-) is unique due to its specific role in lipid signaling and its ability to interact with a wide range of receptors and enzymes. Its structure allows it to participate in various biochemical pathways, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C21H39O7P-2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/p-2/b10-9-/t20-/m1/s1 |
InChI Key |
WRGQSWVCFNIUNZ-GDCKJWNLSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



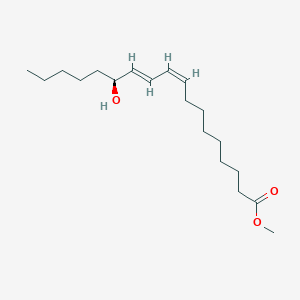
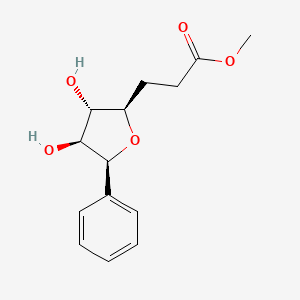
![4-[2-(4-hydroxyphenyl)-4-propyl-1H-pyrazol-5-ylidene]-1-cyclohexa-2,5-dienone](/img/structure/B10766871.png)
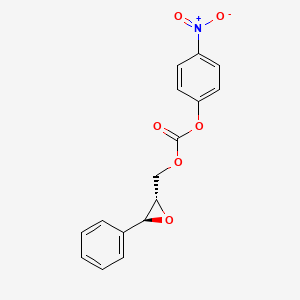
![(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766877.png)

![(E)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766906.png)

![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)
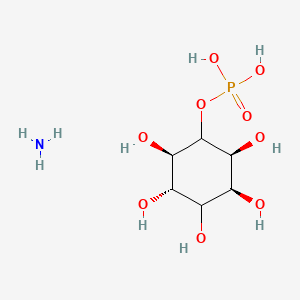
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aS,6bR,9R,10R,11R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10766931.png)
![2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid](/img/structure/B10766947.png)
